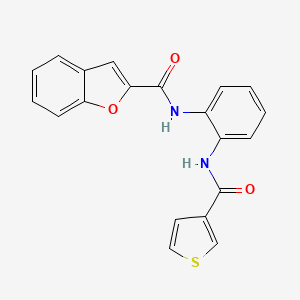
N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based compounds, such as “N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide”, are a class of compounds that are ubiquitous in nature . They have shown a wide variety of applications including agrochemical and pharmaceutical fields.
Synthesis Analysis
Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be synthesized by using three successive direct lithiations and a bromination reaction starting from thiophene .Physical And Chemical Properties Analysis
Thiophene-based compounds exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Anticancer Activity
Thiophene derivatives have been studied for their potential anticancer properties. A study published in Springer highlights the synthesis and anticancer activity of thiophene-2-carboxamide derivatives, including in silico docking studies which suggest their effectiveness against certain cancer cells .
Antibacterial Efficacy
Research has also explored the antibacterial efficacy of thiophene derivatives. An article from MDPI discusses the antibacterial properties of N thiophene-2-carboxamide analogues against various bacterial strains, indicating their potential as antibacterial agents .
Antioxidant Properties
Thiophene derivatives have shown promising results as antioxidants. BMC Chemistry reports that certain 3-amino thiophene-2-carboxamide derivatives have increased antioxidant activity, comparable to reference antioxidants like ascorbic acid .
Synthesis and Biological Activity
The synthesis of thiophene derivatives is a growing interest among scientists due to their range of biological effects. Springer’s article on recent strategies in the synthesis of thiophene derivatives emphasizes their role in medicinal chemistry for developing compounds with diverse biological activities .
Therapeutic Importance
The therapeutic importance of synthetic thiophene is well-documented. BMC Chemistry discusses the significance of thiophene and its substituted derivatives in medicinal chemistry, highlighting their applications in creating combinatorial libraries and searching for lead molecules .
Future Directions
Thiophene-based compounds have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications in the pharmaceutical field . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.
properties
IUPAC Name |
N-[2-(thiophene-3-carbonylamino)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(14-9-10-26-12-14)21-15-6-2-3-7-16(15)22-20(24)18-11-13-5-1-4-8-17(13)25-18/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDXUWDFLFPGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)

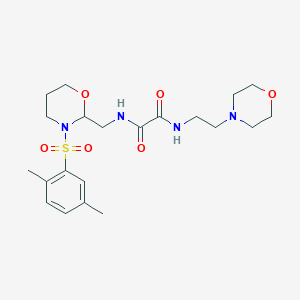
![Ethyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)
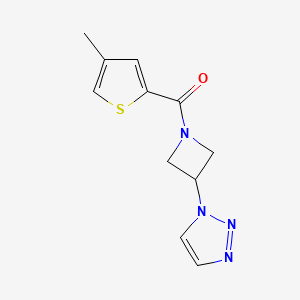
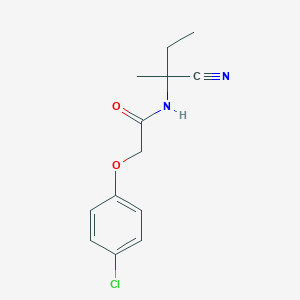
![1-(naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978689.png)
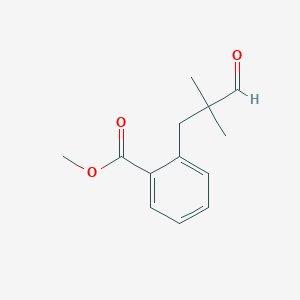
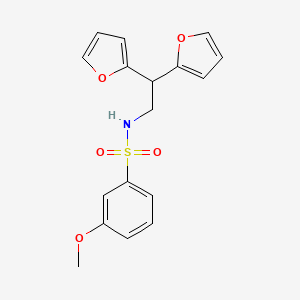
![5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2978692.png)